molecular formula C7H7ClN2O2 B1355061 3-Chloro-2-methyl-4-nitroaniline CAS No. 64863-10-1

3-Chloro-2-methyl-4-nitroaniline

Cat. No.: B1355061
CAS No.: 64863-10-1
M. Wt: 186.59 g/mol
InChI Key: AKXKBXITZBLAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-methyl-4-nitroaniline (CAS No. 69951-03-7) is a halogenated nitroaniline derivative with the molecular formula C₇H₆ClN₂O₂ (calculated molecular weight: 201.59 g/mol). Its structure features a chloro (-Cl) substituent at position 3, a methyl (-CH₃) group at position 2, and a nitro (-NO₂) group at position 4 on the aniline ring. This substitution pattern significantly influences its physicochemical properties, reactivity, and applications in organic synthesis, particularly as an intermediate in dyes, pigments, or pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methyl-4-nitroaniline typically involves the nitration of 3-chloro-2-methylaniline. The process can be summarized as follows:

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The process involves:

    Large-scale Reactors: Use of large reactors with precise temperature control to ensure consistent product quality.

    Continuous Flow Systems: Implementation of continuous flow systems to enhance efficiency and yield.

    Purification: The crude product is purified through crystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-4-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The chlorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide or other nucleophiles in the presence of a suitable solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Reduction: 3-Chloro-2-methyl-4-phenylenediamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 3-Chloro-2-methyl-4-nitrobenzoic acid.

Scientific Research Applications

3-Chloro-2-methyl-4-nitroaniline is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: In the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: Used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methyl-4-nitroaniline depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the nitro and chloro groups, which make the aromatic ring more susceptible to nucleophilic attack. In biological systems, it may interact with enzymes or receptors, altering their activity through binding or inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds are selected for comparison based on substituent positions and functional groups:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions
3-Chloro-2-methyl-4-nitroaniline 69951-03-7 C₇H₆ClN₂O₂ 201.59 3-Cl, 2-CH₃, 4-NO₂
3-Chloro-4-nitroaniline 825-41-2 C₆H₅ClN₂O₂ 172.57 3-Cl, 4-NO₂
4-Chloro-2-nitroaniline 89-63-4 C₆H₅ClN₂O₂ 172.57 4-Cl, 2-NO₂
2-Chloro-4-nitroaniline 635-22-3 C₆H₅ClN₂O₂ 172.57 2-Cl, 4-NO₂
4-Chloro-3-nitroaniline 635-22-3 C₆H₅ClN₂O₂ 172.57 4-Cl, 3-NO₂
4-Chloro-2-methylaniline (4-Chloro-ortho-toluidine) 95-69-2 C₇H₈ClN 141.60 4-Cl, 2-CH₃ (no nitro group)

Key Observations :

  • Substituent Position Effects: The position of Cl, NO₂, and CH₃ groups alters electronic and steric properties. For example, this compound has a methyl group that increases steric hindrance compared to non-methylated analogs like 3-Chloro-4-nitroaniline .
  • Molecular Weight : The methyl group in this compound increases its molecular weight by ~29 g/mol compared to analogs without methyl substituents .

Physicochemical Properties

Property This compound 3-Chloro-4-nitroaniline 4-Chloro-2-nitroaniline 2-Chloro-4-nitroaniline
Melting Point Not reported Not reported 99–101°C Not reported
Solubility Likely low in water Low in water Low in water Low in water
Lipophilicity Higher (due to CH₃) Moderate Moderate Moderate

Notes:

  • Nitro groups generally reduce water solubility but increase reactivity in electrophilic substitution reactions .

Stability and Reactivity

  • Nitro Group Stability : Nitro groups in meta positions (e.g., 3-Chloro-4-nitroaniline) are less prone to reduction than para-nitro isomers .
  • Methyl Group Effects : The methyl group in this compound may stabilize the molecule via hyperconjugation but could hinder reactions requiring planar transition states .

Biological Activity

3-Chloro-2-methyl-4-nitroaniline (C₇H₇ClN₂O₂) is an organic compound that has garnered attention for its diverse biological activities and applications. This article explores its biological activity, including mechanisms of action, toxicity, and metabolic pathways, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to a benzene ring. Its structural formula is shown below:

C7H7ClN2O2\text{C}_7\text{H}_7\text{ClN}_2\text{O}_2

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The nitro group in particular can undergo reduction to form reactive intermediates that may interact with DNA and proteins, potentially leading to mutagenic effects.

Toxicological Studies

  • Acute Toxicity : Studies indicate that this compound is toxic upon inhalation, skin contact, or ingestion. It poses risks such as cyanosis due to oxygen deficiency in blood when absorbed through the skin .
  • Chronic Effects : Long-term exposure may result in cumulative effects, especially on aquatic organisms, indicating potential environmental hazards .
  • Mutagenicity : Research has suggested that the compound may exhibit mutagenic properties due to the formation of nitroso and hydroxylamine derivatives during metabolic processes. These metabolites can cause oxidative damage to DNA .

Metabolic Pathways

The metabolism of this compound involves several key steps:

  • Reduction : The nitro group can be reduced to an amino group, which can further participate in various biochemical reactions.
  • Formation of Metabolites : The reduction process generates several metabolites, including 4-chloro-1,2-phenylenediamine, which has been identified as a potential carcinogen .
  • Excretion : Metabolites are primarily excreted through urine, with studies showing rapid clearance from biological systems .

Case Study 1: Toxicokinetics in Rats

A study conducted on rats demonstrated that this compound was rapidly absorbed and metabolized after oral administration. Within 15 minutes post-administration, significant concentrations were detected in blood and organs such as the liver and kidneys. Over 95% of the compound was cleared within one hour, suggesting low bioaccumulation potential .

Case Study 2: In Vitro Mutagenicity Testing

In vitro assays using Chinese hamster ovary (CHO) cells showed that this compound exhibited mutagenic activity at certain concentrations. Positive results were obtained in sister chromatid exchange assays, indicating potential genotoxic effects .

Table 1: Toxicological Profile of this compound

ParameterValue
Molecular FormulaC₇H₇ClN₂O₂
Acute Toxicity (LD50)Varies by route (inhalation, skin contact)
MutagenicityPositive in CHO cells
Environmental ImpactToxic to aquatic organisms

Table 2: Metabolic Pathways of this compound

StepProcessProduct/Metabolite
Step 1ReductionAmino derivatives
Step 2Formation of reactive intermediatesHydroxylamine derivatives
Step 3ExcretionSulfate conjugates in urine

Q & A

Q. What are the optimal conditions for synthesizing 3-Chloro-2-methyl-4-nitroaniline, and how can purity be verified?

Basic
Synthesis typically involves nitration and chlorination of precursor aromatic amines. For example, starting with 2-methylaniline, nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) introduces the nitro group, followed by chlorination using Cl₂ or SO₂Cl₂. Purity is verified via high-performance liquid chromatography (HPLC) and melting point analysis. Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For instance, HRMS data showing a molecular ion peak matching the exact mass (e.g., 188.57 g/mol) ensures purity .

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Advanced
DFT calculations (e.g., B3LYP/6-31G* level) model the compound’s electronic structure, including frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces. These predict reactivity toward electrophiles/nucleophiles and regioselectivity in substitution reactions. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing susceptibility to nucleophilic attack. Validation involves comparing computed vibrational spectra (IR/Raman) with experimental data .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Basic
¹H NMR identifies substituent positions via coupling patterns (e.g., aromatic protons at δ 6.5–8.5 ppm). Infrared (IR) spectroscopy detects functional groups like NO₂ (asymmetric stretch ~1520 cm⁻¹) and NH₂ (~3450 cm⁻¹). UV-Vis spectroscopy reveals conjugation effects (λmax ~350 nm). X-ray crystallography resolves crystal packing and steric effects, particularly for derivatives like N-aryl nitrosoanilines .

Q. How do steric and electronic effects influence regioselectivity in nucleophilic substitution reactions of chloro-nitroaniline derivatives?

Advanced
The nitro group’s strong electron-withdrawing nature directs nucleophiles to the para position relative to itself. Steric hindrance from the methyl group at position 2 disfavors substitution at adjacent positions. For example, hydroxide substitution on 3-chloro-4-nitroaniline yields 3-nitroaniline, whereas bulkier nucleophiles may target less hindered sites. Kinetic studies under varying temperatures and solvents (e.g., DMSO vs. ethanol) quantify these effects .

Q. What are the common degradation pathways of this compound under varying environmental conditions?

Basic
Under aerobic conditions, photodegradation via UV light cleaves the C-Cl bond, forming 2-methyl-4-nitroaniline. Microbial reduction in anaerobic environments reduces the nitro group to an amine. Hydrolysis in alkaline media replaces chlorine with hydroxyl groups. Monitoring via liquid chromatography-mass spectrometry (LC-MS) identifies degradation intermediates like quinones or carboxylic acids .

Q. What strategies resolve discrepancies in reported reaction yields or spectroscopic data for chloro-nitroaniline derivatives?

Advanced
Cross-validate experimental conditions (e.g., reagent ratios, temperature) and instrumental calibration. For conflicting NMR data, use deuterated solvents to eliminate solvent effects. Reproduce syntheses using alternative routes (e.g., catalytic hydrogenation vs. Fe/HCl reduction) to confirm product identity. Collaborative inter-laboratory studies minimize systematic errors .

Q. How can molecular dynamics simulations predict the solvation behavior and stability of this compound in different solvents?

Advanced
Simulations using force fields like OPLS-AA model solvation free energy and diffusion coefficients in polar (water) vs. nonpolar (toluene) solvents. Radial distribution functions (RDFs) quantify hydrogen bonding between the NH₂ group and solvent molecules. Results guide solvent selection for reactions, such as using DMF to stabilize intermediates via dipole interactions .

Q. What safety considerations are critical when handling this compound in laboratory settings?

Basic
Use fume hoods to avoid inhalation of dust/volatiles. Store at –20°C in airtight containers to prevent degradation. Personal protective equipment (PPE) includes nitrile gloves and lab coats. Spill cleanup requires neutralization with sodium bicarbonate followed by adsorption with inert materials (e.g., vermiculite). Regularly monitor waste for nitroso derivatives, which are potential mutagens .

Properties

IUPAC Name

3-chloro-2-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXKBXITZBLAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513789
Record name 3-Chloro-2-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64863-10-1
Record name 3-Chloro-2-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.